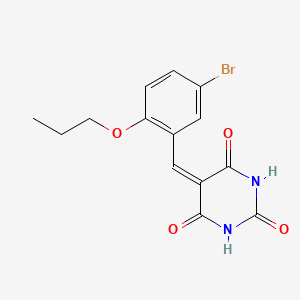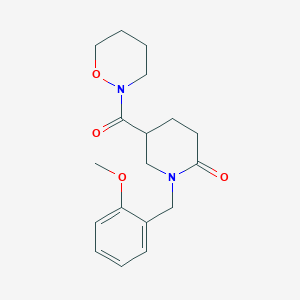
5-(5-bromo-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-bromo-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BPP' and has been extensively studied for its pharmacological properties.
科学的研究の応用
BPP has been extensively studied for its potential applications in various fields. In the field of medicine, BPP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. BPP has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid-beta protein and alpha-synuclein, respectively. In addition, BPP has been shown to have potential applications in the field of material science, where it can be used as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of BPP is not fully understood, but it is believed to work through the inhibition of various enzymes and proteins. BPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. BPP has also been shown to inhibit the formation of amyloid-beta protein and alpha-synuclein, which are proteins that are involved in the development of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. BPP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. BPP has also been shown to inhibit the formation of amyloid-beta protein and alpha-synuclein, which are proteins that are involved in the development of Alzheimer's disease and Parkinson's disease, respectively. In addition, BPP has been shown to have potential applications in the field of material science, where it can be used as a building block for the synthesis of novel materials.
実験室実験の利点と制限
BPP has several advantages for lab experiments. BPP is readily available, and its synthesis is relatively simple. BPP has also been shown to be stable under various conditions, making it an ideal candidate for long-term studies. However, BPP also has some limitations for lab experiments. BPP has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, BPP can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BPP. One potential direction is the development of BPP-based materials for various applications. BPP can be used as a building block for the synthesis of novel materials with unique properties. Another potential direction is the further study of BPP's anti-inflammatory, anti-tumor, and anti-cancer properties. BPP has shown promise in these areas, and further research could lead to the development of new treatments for various diseases. Finally, the study of BPP's mechanism of action could lead to the development of new drugs that target specific enzymes and proteins.
合成法
The synthesis of BPP involves the reaction of 5-bromo-2-propoxybenzaldehyde and barbituric acid in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the desired compound. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.
特性
IUPAC Name |
5-[(5-bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-2-5-21-11-4-3-9(15)6-8(11)7-10-12(18)16-14(20)17-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPSEJSZPRWTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5016817.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5016820.png)
![4-[2-(1H-benzimidazol-2-ylthio)-1-hydroxyethyl]-2,6-di-tert-butylphenol](/img/structure/B5016826.png)
![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5016827.png)
![7-methoxy-2,2,4-trimethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5016832.png)
![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)
![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)

![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)

![N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)